molecular formula C11H8O2Se B5380412 1-(2-furyl)-3-(2-selenophenyl)-2-propen-1-one

1-(2-furyl)-3-(2-selenophenyl)-2-propen-1-one

Cat. No. B5380412
M. Wt: 251.15 g/mol
InChI Key: BYNDCGHCSFDKFX-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furyl)-3-(2-selenophenyl)-2-propen-1-one is a chemical compound that has been the focus of significant scientific research in recent years. This compound has been found to have a wide range of potential applications in various fields, including medicine, agriculture, and materials science. In

Mechanism of Action

The mechanism of action of 1-(2-furyl)-3-(2-selenophenyl)-2-propen-1-one is not yet fully understood. However, studies have shown that this compound works by inhibiting the activity of pro-inflammatory enzymes, such as cyclooxygenase and lipoxygenase. Additionally, it has been found to scavenge free radicals and reduce oxidative stress, which can contribute to the development of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-furyl)-3-(2-selenophenyl)-2-propen-1-one have been studied extensively in vitro and in vivo. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been found to reduce the levels of reactive oxygen species and lipid peroxidation, which can contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-furyl)-3-(2-selenophenyl)-2-propen-1-one in lab experiments include its potent anti-inflammatory and antioxidant properties, as well as its relatively low toxicity. However, there are also some limitations to using this compound in lab experiments, including its relatively low solubility in water and its potential to react with other compounds in the experimental system.

Future Directions

There are many potential future directions for research on 1-(2-furyl)-3-(2-selenophenyl)-2-propen-1-one. Some of the most promising areas of research include the development of new synthetic methods for producing this compound, the exploration of its potential as a therapeutic agent for various inflammatory diseases, and the investigation of its potential as a material for use in various industrial applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations associated with its use.

Synthesis Methods

The synthesis of 1-(2-furyl)-3-(2-selenophenyl)-2-propen-1-one can be achieved using a variety of methods, including the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde or ketone with a malononitrile or cyanoacetate in the presence of a base catalyst. The resulting product is a β-unsaturated carbonyl compound that can be further modified to produce 1-(2-furyl)-3-(2-selenophenyl)-2-propen-1-one.

Scientific Research Applications

1-(2-furyl)-3-(2-selenophenyl)-2-propen-1-one has been found to have a wide range of potential applications in various fields of scientific research. One of the most promising areas of application is in the field of medicine. Studies have shown that this compound has potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

(E)-1-(furan-2-yl)-3-selenophen-2-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2Se/c12-10(11-4-1-7-13-11)6-5-9-3-2-8-14-9/h1-8H/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNDCGHCSFDKFX-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C=CC2=CC=C[Se]2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)/C=C/C2=CC=C[Se]2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2Se
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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